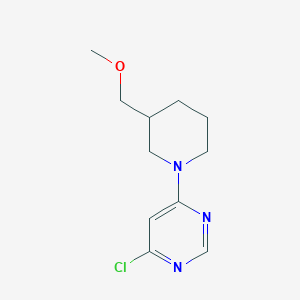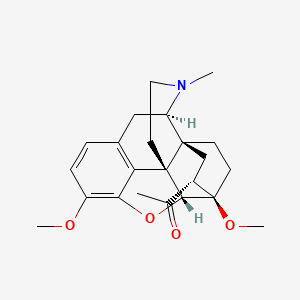
beta-Dihydrothevinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Dihydrothevinone: is a chemical compound with the molecular formula C23H29NO4. It is a derivative of thevinone and is primarily used in neurology research. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: Beta-Dihydrothevinone can be synthesized through several chemical reactions. One common method involves the reaction of thevinone with reducing agents to produce this compound. The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified using techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions: Beta-Dihydrothevinone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: The major product is often a ketone or aldehyde derivative.
Reduction: The major product is typically an alcohol derivative.
Substitution: The major products are halogenated or alkylated derivatives of this compound.
科学的研究の応用
Beta-Dihydrothevinone has a wide range of applications in scientific research:
Chemistry: It is used as a reference material in analytical chemistry for the calibration of instruments and validation of methods.
Biology: The compound is used in studies related to neurotransmitter function and receptor binding.
Medicine: this compound is investigated for its potential therapeutic effects in neurological disorders.
Industry: It is used in the development of new drugs and as a standard in quality control processes.
作用機序
The mechanism of action of beta-Dihydrothevinone involves its interaction with specific molecular targets in the nervous system. It binds to certain receptors, modulating their activity and influencing neurotransmitter release. The pathways involved include the inhibition of enzyme activity and alteration of ion channel function, leading to changes in neuronal signaling.
類似化合物との比較
Thevinone: The parent compound from which beta-Dihydrothevinone is derived.
Beta-Hydroxyamphetamine: A compound with similar structural features but different pharmacological properties.
Beta-Dihydroetorphine: Another derivative with distinct biological activities.
Uniqueness: this compound is unique due to its specific binding affinity and selectivity for certain neurological receptors. This makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other similar compounds.
特性
CAS番号 |
16196-83-1 |
|---|---|
分子式 |
C23H29NO4 |
分子量 |
383.5 g/mol |
IUPAC名 |
1-[(1S,2S,6R,14R,15R,16R)-11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]ethanone |
InChI |
InChI=1S/C23H29NO4/c1-13(25)15-12-21-7-8-23(15,27-4)20-22(21)9-10-24(2)17(21)11-14-5-6-16(26-3)19(28-20)18(14)22/h5-6,15,17,20H,7-12H2,1-4H3/t15-,17+,20+,21+,22-,23+/m0/s1 |
InChIキー |
KRWAWNXEYPCCLG-WKUBJUINSA-N |
異性体SMILES |
CC(=O)[C@@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC)O4)C)OC |
正規SMILES |
CC(=O)C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


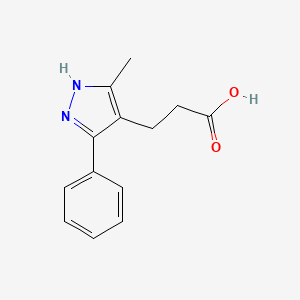
![(1S,5S,8R,9S,10S,13S,14S)-1,10,13-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13436192.png)

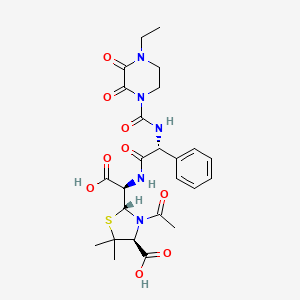
![2-[[(2S)-1-[(2S)-2-[(5-carbamimidoylthiophen-2-yl)methylcarbamoyl]pyrrolidin-1-yl]-1-oxo-3,3-diphenylpropan-2-yl]amino]acetic acid](/img/structure/B13436225.png)

![(2S,3S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-sulfonoperoxoic acid](/img/structure/B13436232.png)
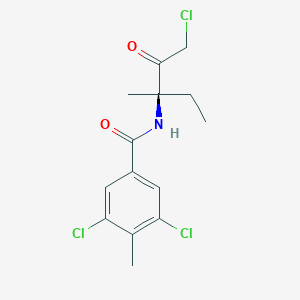
![(R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile](/img/structure/B13436236.png)
![2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide](/img/structure/B13436241.png)
![N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2](/img/structure/B13436244.png)

